![molecular formula C17H18Cl2N4O B5885280 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TAK-659 and has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
TAK-659 exerts its pharmacological effects by inhibiting BTK, a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK activation leads to the activation of downstream signaling pathways, resulting in B-cell proliferation, survival, and differentiation. By inhibiting BTK, TAK-659 blocks these signaling pathways, leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to suppress B-cell proliferation and survival, induce apoptosis, and inhibit tumor growth in B-cell malignancies. Additionally, TAK-659 has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, making it a promising candidate for the treatment of B-cell malignancies. Additionally, TAK-659 has been shown to exhibit favorable pharmacological properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
将来の方向性
Future research on TAK-659 should focus on evaluating its therapeutic potential in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of TAK-659 and to identify potential biomarkers of response. Finally, the safety and efficacy of TAK-659 need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
合成法
The synthesis of TAK-659 involves the reaction of 3-chloro-4-(piperazin-1-yl)aniline with 2-chloro-3-pyridinecarboxylic acid in the presence of an appropriate coupling agent. The resulting product is then acetylated to yield 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide. This method has been optimized to yield high purity and high yields of TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Several preclinical studies have shown that TAK-659 exhibits potent inhibitory activity against Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, making TAK-659 a promising candidate for the treatment of B-cell malignancies.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c18-13-3-1-4-14(11-13)23-9-7-22(8-10-23)12-16(24)21-15-5-2-6-20-17(15)19/h1-6,11H,7-10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOOMEZIDZUAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(N=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。